

Application of Calcium Ammonium Nitrate in Algal and Cyanobacterial Growth Media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitric acid, ammonium calcium salt

Cat. No.: B097632

[Get Quote](#)

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction:

Calcium Ammonium Nitrate (CAN) is a widely used nitrogen fertilizer in agriculture that presents a promising and cost-effective alternative to standard laboratory-grade nitrogen sources for the cultivation of microalgae and cyanobacteria. Its composition, typically a mix of ammonium nitrate and calcium carbonate or a hydrated double salt of calcium nitrate and ammonium nitrate, provides nitrogen in both ammonium (NH_4^+) and nitrate (NO_3^-) forms. This dual provision of nitrogen can be advantageous for the growth of various algal and cyanobacterial species, as different species exhibit preferences for specific nitrogen forms. Furthermore, the presence of calcium is beneficial for various cellular processes.

Key Advantages of Using Calcium Ammonium Nitrate:

- **Cost-Effectiveness:** As an agricultural-grade fertilizer, CAN is significantly more affordable than the high-purity nitrogen salts (e.g., potassium nitrate, sodium nitrate) commonly used in standard laboratory media like BG-11 or Chu-10. This cost reduction is particularly beneficial for large-scale cultivation for biomass production, biofuels, or the extraction of high-value compounds.

- **Dual Nitrogen Source:** CAN provides both ammonium and nitrate. While ammonium is often the preferred nitrogen source for many microorganisms due to lower energy requirements for assimilation, high concentrations can be toxic to some species.[1] The presence of nitrate offers an alternative nitrogen source that can support robust growth. Some cyanobacteria, when ammonium is available, may not assimilate other inorganic nitrogen sources.[2]
- **Balanced Nutrient Supply:** The combination of readily available nitrate and more gradually absorbed ammonium can provide a sustained nitrogen supply for the culture over time.[3]
- **Calcium Supplementation:** Calcium is an essential secondary messenger in cellular signaling pathways in algae and plays a role in various physiological processes.[4][5]

Considerations and Potential Challenges:

- **Variable Composition:** The exact nitrogen and calcium content can vary between different commercial CAN products.[6] It is crucial to know the specific composition of the fertilizer being used to accurately formulate the growth medium.
- **Trace Contaminants:** Agricultural-grade fertilizers may contain impurities that could be toxic to some sensitive algal or cyanobacterial strains. It is advisable to perform small-scale pilot studies to assess any potential negative effects.
- **pH Fluctuation:** The uptake of ammonium and nitrate can influence the pH of the culture medium. Ammonium uptake tends to lower the pH, while nitrate uptake can lead to an increase. The buffering capacity of the medium should be sufficient to maintain a stable pH within the optimal range for the target organism.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the growth of algae and cyanobacteria with different nitrogen sources, providing a basis for comparison when considering the use of Calcium Ammonium Nitrate.

Table 1: Effect of Different Nitrogen Sources on the Growth of *Microcystis viridis* (Cyanobacterium)

Nitrogen Source	Specific Growth Rate (μ day ⁻¹)	Maximum Cell Concentration	Protein Concentration
Ammonium	0.393	Lower than Nitrate treatments	Lower than Nitrate treatments
Nitrate	0.263	Higher than Ammonium	Higher than other treatments
Ammonium + Nitrate (50/50)	0.325	Highest of all treatments	Higher than Ammonium

Data extracted from a study on *Microcystis viridis*, which showed that while ammonium supported a faster growth rate, a combination of ammonium and nitrate resulted in the highest cell density.[\[2\]](#)

Table 2: Growth of Algal Consortia with Various Nitrogen Sources

Nitrogen Source (0.1 g/L)	Biomass (g/L) - Sample 1	Biomass (g/L) - Sample 2	Total Chlorophyll (mg/ml) - Sample 1	Total Chlorophyll (mg/ml) - Sample 2
Sodium Nitrate (NaNO ₃)	Lower than Urea	Lower than Urea	Lower than Urea	Lower than Urea
Potassium Nitrate (KNO ₃)	Lower than Urea	Lower than Urea	Lower than Urea	Lower than Urea
Ammonium Nitrate (NH ₄ NO ₃)	Lower than Urea	Lower than Urea	Lower than Urea	Lower than Urea
Calcium Nitrate (Ca(NO ₃) ₂)	Lower than Urea	Lower than Urea	Lower than Urea	Lower than Urea
Urea	2.25	1.95	22.01	20.19

This study on algal consortia indicated that urea resulted in the highest biomass and total chlorophyll content compared to various nitrate and ammonium salts.[\[5\]](#)

Table 3: Comparison of Agricultural Fertilizers for *Chlorella vulgaris* Cultivation

Medium	Optical Density (Max)	Dry Cell Weight (g/L)	Specific Growth Rate (day ⁻¹)	Biomass Productivity (g/L/day)
AWW + 0.1 g/L NPK	Lower than 1.0 g/L	Lower than 1.0 g/L	Lower than 1.0 g/L	Lower than 1.0 g/L
AWW + 0.5 g/L NPK	Lower than 1.0 g/L	Lower than 1.0 g/L	Lower than 1.0 g/L	Lower than 1.0 g/L
AWW + 1.0 g/L NPK	4.872 ± 0.025	2.858 ± 0.015	0.2097 ± 0.0038	0.1701 ± 0.0007
Bold's Basal Medium (BBM)	Lower than 1.0 g/L NPK	Lower than 1.0 g/L NPK	Lower than 1.0 g/L NPK	Lower than 1.0 g/L NPK

Data from a study using NPK fertilizer in aquaculture wastewater (AWW) for *C. vulgaris* cultivation, demonstrating the potential of fertilizers to outperform standard media in certain conditions.

Experimental Protocols

Protocol 1: Preparation of a Modified BG-11 Medium using Calcium Ammonium Nitrate (CAN)

This protocol describes the preparation of a modified BG-11 medium for the cultivation of cyanobacteria, where the standard nitrogen source (Sodium Nitrate) is replaced with CAN.

Materials:

- Calcium Ammonium Nitrate (CAN) fertilizer (e.g., with a composition of 15.5% N, of which 14.4% is nitrate-N and 1.1% is ammoniacal-N, and 19% Ca). The exact composition must be known.
- Dipotassium hydrogen phosphate (K_2HPO_4)
- Magnesium sulfate heptahydrate ($MgSO_4 \cdot 7H_2O$)

- Calcium chloride dihydrate ($\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$) - Note: The amount may need to be adjusted based on the calcium content of the CAN.
- Citric acid
- Ferric ammonium citrate
- EDTA (disodium salt)
- Sodium carbonate (Na_2CO_3)
- Trace metal solution (standard for BG-11 medium)
- Distilled or deionized water
- Autoclave
- Sterile culture flasks

Procedure:

- Calculate the required amount of CAN:
 - Standard BG-11 medium contains 1.5 g/L of NaNO_3 , which corresponds to approximately 247 mg/L of Nitrogen.
 - Based on the nitrogen content of your CAN fertilizer (e.g., 15.5% N), calculate the mass of CAN needed to achieve a final nitrogen concentration of 247 mg/L.
 - Calculation Example: $(247 \text{ mg N} / \text{L}) / (0.155 \text{ mg N} / \text{mg CAN}) = 1593.5 \text{ mg/L}$ or 1.59 g/L of CAN.
- Prepare the stock solutions: Prepare stock solutions for each of the main salts (K_2HPO_4 , $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$, $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$, Citric acid, Ferric ammonium citrate, EDTA, Na_2CO_3) and the trace metal solution as you would for a standard BG-11 medium.
- Prepare the CAN stock solution:

- Weigh the calculated amount of CAN (e.g., 1.59 g) and dissolve it in a known volume of distilled water (e.g., 100 mL) to create a concentrated stock solution.
- Note: Some CAN formulations may have lower solubility due to the calcium carbonate filler. It may be necessary to stir for an extended period or gently heat to fully dissolve. If a precipitate remains, allow it to settle and use the supernatant.
- Adjust Calcium Chloride concentration (Optional but recommended):
 - Standard BG-11 has 36 mg/L of $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$.
 - Calculate the amount of calcium being added from the CAN.
 - Reduce the amount of $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$ added to the medium to compensate for the calcium from the CAN to avoid precipitation.
- Prepare the final medium:
 - To approximately 800 mL of distilled water, add the required volumes of the stock solutions of K_2HPO_4 , $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$, adjusted $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$, Citric acid, Ferric ammonium citrate, EDTA, and the trace metal solution.
 - Add the required volume of the CAN stock solution.
 - Bring the final volume to 1 L with distilled water.
 - Adjust the pH to the desired level (typically 7.1-7.5 for most cyanobacteria) using HCl or NaOH.
- Sterilization:
 - Dispense the medium into culture flasks.
 - Autoclave at 121°C for 15-20 minutes.
 - Separately autoclave the Na_2CO_3 solution and add it to the cooled, sterilized medium.
- Inoculation and Cultivation:

- Inoculate the cooled, sterile medium with the cyanobacterial culture under aseptic conditions.
- Incubate under appropriate conditions of light, temperature, and aeration.

Protocol 2: General Method for Culturing Microalgae using Agricultural Fertilizers

This protocol provides a general workflow for testing and utilizing agricultural fertilizers like CAN for microalgae cultivation.

Materials:

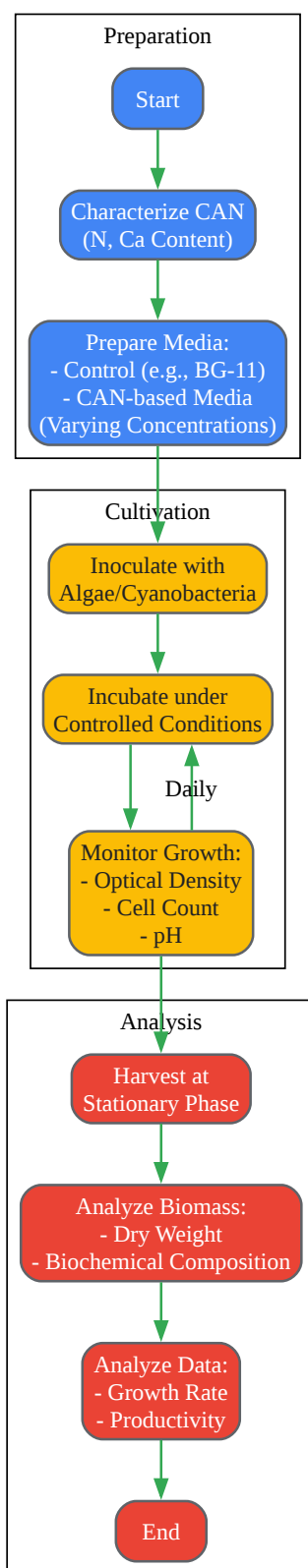
- Microalgal strain of interest (e.g., *Chlorella vulgaris*, *Scenedesmus* sp.)
- Agricultural fertilizer (e.g., CAN, NPK fertilizer) with known composition
- Standard laboratory growth medium for the chosen alga (for comparison)
- Culture vessels (e.g., flasks, photobioreactors)
- Spectrophotometer for measuring optical density
- Microscope and hemocytometer for cell counting
- Equipment for biomass determination (e.g., filtration apparatus, drying oven)
- pH meter

Procedure:

- **Fertilizer Characterization:** Obtain the N:P:K ratio and the percentage of other key elements like Calcium and Magnesium from the fertilizer's label or manufacturer.
- **Media Formulation:** Prepare different concentrations of the fertilizer in distilled or filtered water (e.g., 0.1 g/L, 0.5 g/L, 1.0 g/L).
- **Experimental Setup:**

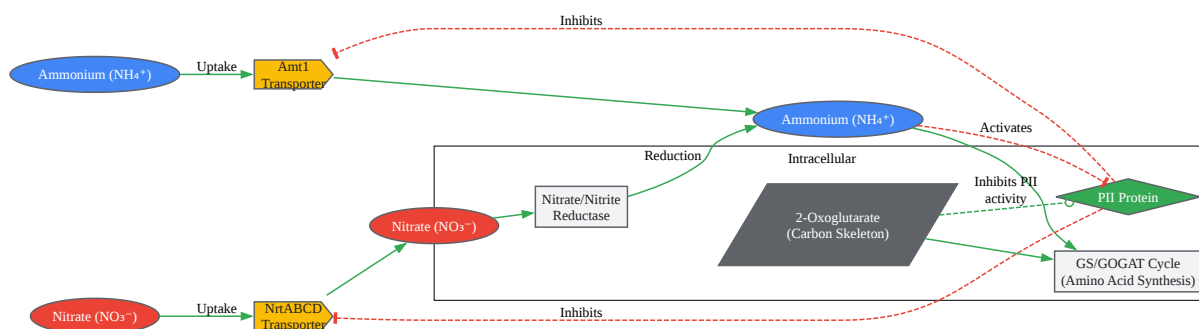
- Set up parallel cultures:
 - Control group: Standard laboratory medium.
 - Experimental groups: Different concentrations of the fertilizer-based medium.
- Ensure all cultures have the same initial inoculum density, volume, temperature, light intensity, and aeration.
- Monitoring Growth:
 - Measure optical density (at a suitable wavelength, e.g., 680 nm or 750 nm) daily.
 - Perform cell counts every 2-3 days.
 - Monitor the pH of the cultures daily and adjust if necessary.
- Harvesting and Biomass Analysis:
 - Harvest the cultures at the stationary phase.
 - Determine the final biomass concentration (dry cell weight).
 - (Optional) Analyze the biomass for biochemical composition (e.g., protein, lipid, carbohydrate content).
- Data Analysis:
 - Calculate the specific growth rate and biomass productivity for each condition.
 - Compare the growth parameters of the fertilizer-based media with the standard medium to determine the optimal fertilizer concentration.

Visualizations



[Click to download full resolution via product page](#)

Workflow for optimizing CAN-based growth media.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journalcjast.com [journalcjast.com]
- 2. Calcium signalling in algae - Perspectives in Phycology Vol. 6 No. 1-2 — Schweizerbart science publishers [schweizerbart.de]
- 3. researchgate.net [researchgate.net]
- 4. Calcium ammonium nitrate - Wikipedia [en.wikipedia.org]
- 5. loyalfertilizer.com [loyalfertilizer.com]

- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Calcium Ammonium Nitrate in Algal and Cyanobacterial Growth Media]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097632#application-of-calcium-ammonium-nitrate-in-algal-and-cyanobacteria-growth-media]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com